2-(Chloromethyl)[1,2,4]triazolo[1,5-a]pyrimidine
Overview
Description
2-(Chloromethyl)[1,2,4]triazolo[1,5-a]pyrimidine is a synthetic compound with a molecular weight of 168.59 . It is a non-naturally occurring small molecule that has aroused the interest of researchers due to its presence in diverse important structures in agriculture and medicinal chemistry .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring . The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines .Molecular Structure Analysis
The InChI code for 2-(Chloromethyl)[1,2,4]triazolo[1,5-a]pyrimidine is 1S/C6H5ClN4/c7-4-5-9-6-8-2-1-3-11(6)10-5/h1-3H,4H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 168.59 .Scientific Research Applications
Antimicrobial Activity
The compound 2-(Chloromethyl)[1,2,4]triazolo[1,5-a]pyrimidine has shown promising results in antimicrobial activity. It has been tested against standard bacteria and multidrug-resistant (MDR) clinical isolates, showing substantial better minimum inhibitory concentration (MIC) values compared to reference drugs like cephalothin and chloramphenicol .
Anticancer Potential
This compound’s scaffold, the [1,2,4]triazolo[1,5-a]pyrimidine, is being explored for its potential in cancer treatment. Specifically, it is being studied for CDK2 inhibition, which is a target for cancer therapies that aim to selectively target tumor cells .
Agricultural Chemistry
The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is also significant in agricultural chemistry. It is present in structures that have shown diverse biological activities such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties .
Synthesis of Novel Compounds
Researchers are utilizing this compound as a starting point for synthesizing novel compounds with enhanced biological activities. This includes creating new molecules with improved pharmacological profiles .
Drug Development
Due to its promising biological activities, 2-(Chloromethyl)[1,2,4]triazolo[1,5-a]pyrimidine is a candidate for further drug development processes. Its efficacy against MDR strains makes it a valuable asset in developing new antibiotics .
Chemical Research
In chemical research, this compound is used for studying reaction mechanisms and developing new synthetic methodologies that can lead to the discovery of more potent derivatives .
properties
IUPAC Name |
2-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c7-4-5-9-6-8-2-1-3-11(6)10-5/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBNRYMWALIGJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)CCl)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)[1,2,4]triazolo[1,5-a]pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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